4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole
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Overview
Description
4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group and a substituted phenyl ring with a fluorine and methoxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor can be synthesized from the corresponding amine by diazotization followed by treatment with sodium azide.
Substitution on the Phenyl Ring: The introduction of the fluorine and methoxy groups on the phenyl ring can be achieved through electrophilic aromatic substitution reactions. Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI), while methoxylation can be achieved using methanol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest in the development of pharmaceuticals due to its potential biological activity. It may serve as a lead compound for the design of new drugs targeting specific enzymes or receptors.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a tool to study biological processes and pathways, particularly those involving triazole-containing molecules.
Industrial Applications: The compound may find use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to and inhibiting the activity of specific enzymes or receptors. The presence of the cyclopropyl group and the substituted phenyl ring can influence the compound’s binding affinity and selectivity for its molecular targets. The triazole ring may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole: Similar structure with a chlorine substituent instead of fluorine.
4-cyclopropyl-1-(3-fluoro-4-hydroxyphenyl)-1H-1,2,3-triazole: Similar structure with a hydroxy group instead of a methoxy group.
4-cyclopropyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole is unique due to the specific combination of substituents on the phenyl ring and the presence of the cyclopropyl group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-17-12-5-4-9(6-10(12)13)16-7-11(14-15-16)8-2-3-8/h4-8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANJMFDSELDTRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(N=N2)C3CC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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